tert-Butyl benzyl(piperidin-4-yl)carbamate
Overview
Description
tert-Butyl benzyl(piperidin-4-yl)carbamate is an organic compound characterized by the presence of a tert-butyl group, a benzyl group, and a piperidin-4-yl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(piperidin-4-yl)carbamate typically involves the protection of the amine group on piperidine using a tert-butoxycarbonyl (Boc) groupThe Boc group can be removed under acidic conditions to reveal the free amine, which can then react with electrophiles to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of palladium-catalyzed reactions and other catalytic processes can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include trifluoroacetic acid for Boc group removal, palladium catalysts for substitution reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the removal of the Boc group reveals the free amine, which can then react with various electrophiles to form different substituted products.
Scientific Research Applications
Chemistry
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of tert-Butyl benzyl(piperidin-4-yl)carbamate primarily involves the depolarization of the bacterial cytoplasmic membrane, leading to the dissipation of the bacterial membrane potential. This mechanism is responsible for its antibacterial activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl benzyl(piperidin-4-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate compound with similar protective properties.
tert-Butyl (4-methylpiperidin-4-yl)carbamate: A related compound with a methyl group on the piperidine ring.
Uniqueness
This compound is unique due to its combination of a tert-butyl group, a benzyl group, and a piperidin-4-yl group, which provides it with distinct chemical and biological properties. Its ability to act as a building block for complex organic molecules and its antibacterial activity make it a valuable compound in various fields .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-piperidin-4-ylcarbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19(15-9-11-18-12-10-15)13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTUTEIQMQFSBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677319 | |
Record name | tert-Butyl benzyl(piperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934695-78-0 | |
Record name | tert-Butyl benzyl(piperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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